Cas no 1443340-20-2 ((2,3,4-Trifluorophenyl)acetic acid methyl ester)
(2,3,4-Trifluorophenyl)acetic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- (2,3,4-Trifluorophenyl)acetic acid methyl ester
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- MDL: MFCD22666016
- Inchi: 1S/C9H7F3O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3
- InChI Key: MRQXTYSTUICYRR-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CC1=CC=C(F)C(F)=C1F
(2,3,4-Trifluorophenyl)acetic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433788-1 g |
(2,3,4-Trifluorophenyl)acetic acid methyl ester |
1443340-20-2 | 1g |
€618.60 | 2022-06-02 | ||
| abcr | AB433788-2 g |
(2,3,4-Trifluorophenyl)acetic acid methyl ester |
1443340-20-2 | 2g |
€976.30 | 2022-06-02 | ||
| abcr | AB433788-1g |
(2,3,4-Trifluorophenyl)acetic acid methyl ester; . |
1443340-20-2 | 1g |
€1621.70 | 2024-04-19 | ||
| abcr | AB433788-2g |
(2,3,4-Trifluorophenyl)acetic acid methyl ester |
1443340-20-2 | 2g |
€1070.00 | 2023-09-04 |
(2,3,4-Trifluorophenyl)acetic acid methyl ester Suppliers
(2,3,4-Trifluorophenyl)acetic acid methyl ester Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (2,3,4-Trifluorophenyl)acetic acid methyl ester
Introduction to (2,3,4-Trifluorophenyl)acetic Acid Methyl Ester (CAS No. 1443340-20-2)
(2,3,4-Trifluorophenyl)acetic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1443340-20-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms in their structure, which often enhances their biological activity and metabolic stability. The specific arrangement of fluorine atoms in the 2,3,4-Trifluorophenyl moiety imparts unique properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>trifluoromethyl group is a key feature of this compound, contributing to its lipophilicity and resistance to metabolic degradation. These characteristics are particularly advantageous in drug design, where enhancing the half-life and bioavailability of a therapeutic agent can significantly improve its efficacy. The< strong>acetic acid methyl ester portion of the molecule provides a versatile handle for further functionalization, allowing chemists to modify its properties and tailor it for specific applications.
In recent years, there has been a surge in research focused on fluorinated compounds due to their diverse pharmacological profiles. Studies have demonstrated that the introduction of fluorine atoms can alter the electronic and steric properties of molecules, leading to improved binding affinity and selectivity. For instance, drugs like fluoxetine (Prozac) and celecoxib (Celebrex) incorporate fluorine atoms to enhance their therapeutic effects. The< strong>(2,3,4-Trifluorophenyl)acetic acid methyl ester is being explored as a building block for the development of novel pharmaceuticals targeting various diseases.
One of the most promising areas of research involving this compound is in oncology. Fluorinated aromatic compounds have shown potent anti-cancer properties by interfering with key signaling pathways involved in tumor growth and survival. Preclinical studies have indicated that derivatives of< strong>(2,3,4-Trifluorophenyl)acetic acid methyl ester exhibit inhibitory effects on enzymes such as tyrosine kinases and proteases, which are overexpressed in many cancer cell lines. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system tumors.
The compound's potential extends beyond oncology; it is also being investigated for its antimicrobial and anti-inflammatory properties. Researchers have found that fluorinated phenylacetic acid derivatives can disrupt bacterial cell membranes and inhibit the growth of resistant strains. Furthermore, they may modulate inflammatory pathways by interacting with receptors such as peroxisome proliferator-activated receptors (PPARs). These findings highlight the broad therapeutic applications of< strong>(2,3,4-Trifluorophenyl)acetic acid methyl ester.
In terms of synthetic chemistry, this compound serves as a valuable precursor for more complex molecules. Its structural features allow for diverse transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction processes. These synthetic pathways enable the creation of libraries of derivatives with tailored biological activities. High-throughput screening techniques are often employed to identify lead compounds based on their interaction with biological targets.
The< strong>CAS No. 1443340-20-2 registry ensures that researchers have access to consistent and reliable information about this compound's properties and synthesis methods. This standardized identification system facilitates collaboration across different laboratories and industries by providing a common language for chemical substances. As research progresses, the demand for high-purity< strong>(2,3,4-Trifluorophenyl)acetic acid methyl ester is expected to grow, driving advancements in production techniques and quality control measures.
Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques allow researchers to predict how< strong>(2,3,4-Trifluorophenyl)acetic acid methyl ester interacts with biological targets at an atomic level. This approach can accelerate the drug discovery process by identifying potential candidates before experimental validation is necessary. Furthermore, machine learning algorithms are being trained on large datasets containing fluorinated compounds to predict their biological activity with high accuracy.
The environmental impact of fluorinated compounds is another critical consideration in their development and application. While these molecules offer numerous benefits in medicine and industry,their persistence in the environment raises concerns about long-term ecological effects。Efforts are underway to develop greener synthetic routes that minimize waste and reduce hazardous byproducts。Additionally,researchers are exploring biodegradable alternatives to traditional fluorinated compounds where possible。
In conclusion,the< strong>(2,3,4-Trifluorophenyl)acetic acid methyl ester(CAS No.1443340-20-2)is a multifunctional compound with significant potential in pharmaceutical research.Its unique structural features make it a valuable tool for developing new drugs targeting various diseases.As scientific understanding advances,the applications of this compound will likely expand,leading to innovative treatments for unmet medical needs.The continued exploration of its properties will not only benefit human health but also contribute to sustainable chemical practices worldwide.
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